molecular formula C20H29N3O3S B3771219 N-(oxolan-2-ylmethyl)-3-[1-(2-pyridin-2-ylsulfanylacetyl)piperidin-4-yl]propanamide

N-(oxolan-2-ylmethyl)-3-[1-(2-pyridin-2-ylsulfanylacetyl)piperidin-4-yl]propanamide

Cat. No.: B3771219
M. Wt: 391.5 g/mol
InChI Key: HSQWFIWGBHSMKQ-UHFFFAOYSA-N
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Description

N-(oxolan-2-ylmethyl)-3-[1-(2-pyridin-2-ylsulfanylacetyl)piperidin-4-yl]propanamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes an oxolane ring, a pyridine ring, and a piperidine ring, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(oxolan-2-ylmethyl)-3-[1-(2-pyridin-2-ylsulfanylacetyl)piperidin-4-yl]propanamide typically involves multiple steps, including the formation of intermediate compounds. One common approach is the copper-catalyzed N-arylation of azoles with aryl halides in water or organic solvents . This method utilizes N-(1-oxy-pyridin-2-ylmethyl)oxalamic acids as ligands, which coordinate to copper (I) with two oxygen atoms of N-oxide and amide in the coupling process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

N-(oxolan-2-ylmethyl)-3-[1-(2-pyridin-2-ylsulfanylacetyl)piperidin-4-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

N-(oxolan-2-ylmethyl)-3-[1-(2-pyridin-2-ylsulfanylacetyl)piperidin-4-yl]propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action for N-(oxolan-2-ylmethyl)-3-[1-(2-pyridin-2-ylsulfanylacetyl)piperidin-4-yl]propanamide involves its ability to coordinate with metal ions, such as copper (I), through its N-oxide and amide groups . This coordination facilitates various catalytic processes, including cross-coupling reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(oxolan-2-ylmethyl)-3-[1-(2-pyridin-2-ylsulfanylacetyl)piperidin-4-yl]propanamide is unique due to its combination of an oxolane ring, a pyridine ring, and a piperidine ring. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various scientific applications.

Properties

IUPAC Name

N-(oxolan-2-ylmethyl)-3-[1-(2-pyridin-2-ylsulfanylacetyl)piperidin-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O3S/c24-18(22-14-17-4-3-13-26-17)7-6-16-8-11-23(12-9-16)20(25)15-27-19-5-1-2-10-21-19/h1-2,5,10,16-17H,3-4,6-9,11-15H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSQWFIWGBHSMKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CCC2CCN(CC2)C(=O)CSC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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